N-tert-butyl-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
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Description
N-tert-butyl-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.19026037 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , which plays a crucial role in intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to be atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . This suggests that N-tert-butyl-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide may also interact with its targets in a similar manner.
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Inhibitors of pkb, a potential target of this compound, have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds in the pyrrolo[2,3-d]pyrimidine class have shown inhibitory effects on certain enzymes . These compounds have been found to interact with proteins such as Protein Kinase B (PKB or Akt), a key component in intracellular signaling pathways regulating growth and survival .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been found to inhibit PKB, which can impact cell proliferation and survival .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through ATP-competitive inhibition of PKB . This involves binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-tert-butyl-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at varying dosages, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their effects on activity or function in specific compartments or organelles .
Properties
IUPAC Name |
N-tert-butyl-1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-16(2,3)19-15(22)11-5-8-21(9-11)14-12-6-7-20(4)13(12)17-10-18-14/h6-7,10-11H,5,8-9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFEWVBKQFFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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